molecular formula C12H17F2N3O B6427113 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine CAS No. 2329238-14-2

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No. B6427113
CAS RN: 2329238-14-2
M. Wt: 257.28 g/mol
InChI Key: ZMQNFFPNOQCGBM-UHFFFAOYSA-N
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Description

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (DFPP) is a novel small molecule that has been studied for its potential use in a variety of scientific and medical applications. DFPP is a derivative of piperidine, which is a heterocyclic compound that is found in many natural products and synthetic compounds. DFPP has a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. In addition, DFPP has been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is not yet fully understood. However, it is believed that 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine may act as an inhibitor of certain enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). In addition, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine may also act as an agonist of certain receptors, such as the cannabinoid receptor type 1 (CB1) and the cannabinoid receptor type 2 (CB2).
Biochemical and Physiological Effects
4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been studied for its potential biochemical and physiological effects. In animal studies, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been shown to have anti-inflammatory, anti-cancer, and antioxidant effects. In addition, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been shown to have neuroprotective effects, which may be useful in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has several advantages for use in laboratory experiments. For example, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is relatively inexpensive and easy to synthesize. In addition, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is stable and can be stored for long periods of time without significant degradation. However, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is also limited by its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine. For example, further research is needed to better understand the mechanism of action of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine and to identify potential therapeutic uses for 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine. In addition, further research is needed to identify potential biomarkers for the detection of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine in biological samples. Furthermore, further research is needed to identify potential drug delivery systems for 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine. Finally, further research is needed to identify potential interactions between 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine and other drugs or compounds.

Synthesis Methods

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine can be synthesized using a variety of methods. One of the most common methods is a reaction between 4-fluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (F-TPPC) and 4-chloro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (C-TPPC). This reaction is catalyzed by a palladium-based catalyst, such as palladium acetate, in the presence of a base, such as sodium carbonate. The reaction proceeds in an aqueous medium at room temperature, and the product is a 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine (4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine).

Scientific Research Applications

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been studied for its potential use in a variety of scientific research applications. For example, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been studied as a potential therapeutic agent for the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been studied for its potential use as an anti-inflammatory, anti-cancer, and antioxidant agent. Furthermore, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine has been studied for its potential use as a potential radioprotective agent.

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O/c1-8-10(9(2)16(3)15-8)11(18)17-6-4-12(13,14)5-7-17/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNFFPNOQCGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

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